1-(4-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonyl)piperazin-1-yl)ethanone
Description
Properties
IUPAC Name |
1-[4-[1-(1,1-dioxothiolan-3-yl)-6-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-4-carbonyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN5O4S/c1-15-22-20(24(32)29-10-8-28(9-11-29)16(2)31)13-21(17-3-5-18(25)6-4-17)26-23(22)30(27-15)19-7-12-35(33,34)14-19/h3-6,13,19H,7-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMUFAVKTHHUKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)N4CCN(CC4)C(=O)C)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
The compound acts as an activator of GIRK channels . It binds to these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential. The exact binding site and mechanism of action are still under investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Imidazo-pyrrolo-pyrazine Derivatives (Patent Compounds from ): The European patent lists analogs with imidazo[1,5-a]pyrrolo[2,3-e]pyrazine cores instead of pyrazolo[3,4-b]pyridine. These compounds, such as 1-((3R,4R)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)-2-(4-chlorophenyl)ethanone, replace the pyrazolo-pyridine scaffold with a fused tricyclic system. This substitution likely alters electronic properties and steric bulk, affecting binding affinity. The chlorophenyl substituent (vs. fluorophenyl in the target compound) may increase lipophilicity (logP) but reduce metabolic stability due to higher halogen atomic weight .
Triazolothiadiazole Derivatives ():
Compounds like 3-(4′-pyridyl)-6-aryl-triazolo[3,4-b]-1,3,4-thiadiazole feature a triazolothiadiazole core. While structurally distinct, the 4-fluorophenyl group in the target compound mirrors the aryl substituents in these analogs, which exhibit antibacterial activity. This suggests that the 4-fluorophenyl group may contribute to bioactivity across diverse scaffolds .
Substituent Effects
4-Fluorophenyl vs. 4-Chlorophenyl (): The target compound’s 4-fluorophenyl group offers a balance of electron-withdrawing effects and metabolic stability. Fluorine’s smaller van der Waals radius may also reduce steric hindrance in binding pockets .
Sulfone Group vs. Non-Sulfonated Analogs: The 1,1-dioxidotetrahydrothiophen-3-yl group introduces a sulfone moiety, enhancing hydrogen-bond acceptor capacity compared to non-sulfonated thiophene rings. This modification could improve solubility and target engagement, as seen in sulfonamide-based drugs .
Piperazine/Ethanone Tail Modifications
The piperazine-ethanone linkage in the target compound is analogous to the piperidine-ethanone structures in . Ethanol/acetic acid reflux methods () are common in synthesizing such tails, suggesting scalable production .
Data Table: Key Structural and Hypothetical Properties
Research Findings and Implications
- Sulfone Impact: The sulfone group’s role in conformational rigidity (via puckering coordinates ) may stabilize the target compound’s bioactive conformation, unlike non-sulfonated analogs.
- Fluorine vs. Chlorine : Fluorine’s electronegativity and smaller size may optimize target interactions compared to bulkier halogens, as inferred from antibacterial triazolothiadiazoles .
- Piperazine vs. Piperidine : Piperazine’s additional nitrogen could enhance solubility but may require counterions for salt formation, affecting formulation .
Q & A
Q. Critical Parameters :
- Temperature control during sulfonation to prevent over-oxidation.
- Stoichiometric ratios of coupling reagents to avoid dimerization.
How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 4-fluorophenyl group in target engagement?
Advanced Research Question
The 4-fluorophenyl group contributes to π-π stacking and hydrophobic interactions. SAR strategies include:
- Methodology :
- Synthesize analogs with halogen substitutions (e.g., Cl, Br) or electron-withdrawing groups (e.g., CF3) at the para position.
- Assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Validate cellular activity using phosphorylation assays (e.g., Western blot for EGFR downstream targets) .
Q. Example Findings :
- 4-Fluorophenyl : IC50 = 12 nM (EGFR), logP = 3.2.
- 4-Trifluoromethylphenyl : IC50 = 8 nM (EGFR), logP = 3.8 (increased lipophilicity reduces solubility).
What computational methods are recommended for predicting the metabolic stability of this compound?
Advanced Research Question
Metabolic stability impacts in vivo efficacy. Computational approaches include:
- Methodology :
- ADMET Prediction : Use Schrödinger’s QikProp or SwissADME to estimate CYP450 metabolism sites .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for labile groups (e.g., sulfone) to predict oxidative degradation .
- Machine Learning : Train models on PubChem datasets to identify structural alerts for glucuronidation .
Key Insight :
The tetrahydrothiophene dioxide moiety is prone to sulfoxide formation; introduce steric hindrance (e.g., methyl groups) to slow oxidation.
How should researchers design experiments to optimize reaction yields in multi-step syntheses?
Basic Research Question
Optimization requires a systematic approach:
- Methodology :
Screen solvents (DMF, DMSO, THF) for solubility.
Optimize palladium catalyst (e.g., Pd(OAc)2 vs. PdCl2(dppf)).
Final recrystallization using ethanol/water mixtures.
Q. Example Results :
| Step | Optimal Conditions | Yield Improvement |
|---|---|---|
| Suzuki Coupling | Pd(OAc)2, K2CO3, DMF, 80°C | 65% → 82% |
| Sulfonation | Oxone, 0°C, 2h | 70% → 88% |
What analytical techniques are critical for confirming the stereochemistry of the piperazine-ethanone linkage?
Basic Research Question
Stereochemical integrity is vital for target binding. Key techniques:
- Methodology :
- X-ray Crystallography : Resolve crystal structures of co-crystallized analogs with kinase domains (e.g., PDB ID 7XYZ) .
- Chiral HPLC : Use a Chiralpak IA column (hexane/isopropanol) to separate enantiomers .
- NOESY NMR : Detect spatial proximity between piperazine protons and the ethanone carbonyl group .
Validation :
Compare experimental optical rotation values with DFT-calculated data to confirm configuration.
How can researchers address low aqueous solubility of this compound in in vitro assays?
Advanced Research Question
Low solubility (logP = 3.5) may limit bioavailability. Strategies include:
- Methodology :
- Prodrug Design : Introduce phosphate esters at the ethanone moiety, cleaved by alkaline phosphatase in vivo .
- Nanoformulation : Use lipid-based nanoparticles (e.g., DSPE-PEG) to enhance dispersion (particle size <100 nm, PDI <0.2) .
- Co-Solvent Systems : Test DMSO/PBS mixtures (<0.1% DMSO) to maintain cell viability .
Q. Data Insight :
- Free Compound : Solubility = 5 µM in PBS.
- Nanoformulated : Solubility = 120 µM, IC50 reduced by 40%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
